CYLD Inhibition: Subquinocin vs. PR-619
Subquinocin inhibits recombinant CYLD with an IC50 of 30 µM in a wheat cell-free AlphaScreen assay [1]. The widely used broad-spectrum DUB inhibitor PR-619, in contrast, has no reported CYLD-specific IC50 and its pan-inhibitory profile (EC50 range 3.9–8.6 µM for USP2,4,5,7,8) precludes CYLD-selective interrogation .
| Evidence Dimension | CYLD inhibition (IC50) |
|---|---|
| Target Compound Data | 30 µM |
| Comparator Or Baseline | PR-619: No CYLD-specific IC50 reported; pan-USP inhibition with EC50s between 3.93 and 8.61 µM |
| Quantified Difference | Subquinocin is the only probe with a publicly validated CYLD IC50; PR-619 lacks CYLD selectivity entirely. |
| Conditions | Recombinant CYLD protein, AlphaScreen technology, wheat cell-free synthesis system |
Why This Matters
For scientists requiring a chemical tool to isolate CYLD function, Subquinocin is the only commercially available inhibitor with a quantified on-target CYLD IC50, whereas PR-619 will simultaneously inhibit 5+ USP-family members and mask CYLD-specific effects.
- [1] Yamanaka S, Sato Y, Oikawa D, Goto E, Fukai S, Tokunaga F, Takahashi H, Sawasaki T. Subquinocin, a small molecule inhibitor of CYLD and USP-family deubiquitinating enzymes, promotes NF-κB signaling. Biochem Biophys Res Commun. 2020;524(1):1-7. View Source
